

Application Notes and Protocols for Direct Imaging of Neuronal Activity (DIANA) fMRI

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A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Direct Imaging of Neuronal Activity (**DIANA**) fMRI technique, originally published in Science in 2022, has been a subject of significant scientific debate due to failures to replicate the initial findings by independent research groups. The original publication was officially retracted in September 2023. These application notes provide a detailed guide to the originally published methodology and the parameters used in subsequent replication attempts to inform the research community. It is crucial to approach this technique with a critical perspective, acknowledging the controversy surrounding its validity and the potential for artifactual signal sources.

Introduction to DIANA fMRI

Direct Imaging of Neuronal Activity (**DIANA**) fMRI was a proposed technique aiming to detect neural activity directly and non-invasively with high temporal and spatial resolution, on the order of milliseconds and sub-millimeter, respectively[1][2]. This method purported to measure signals directly related to neuronal processes, rather than the slower hemodynamic response detected by conventional Blood Oxygen Level-Dependent (BOLD) fMRI[2][3]. The initial study reported the successful use of **DIANA** to capture sensory responses in mice, seemingly resolving the delay between thalamic and cortical activation along the thalamocortical pathway[4].

However, multiple independent studies were unable to reproduce these findings, suggesting that the reported **DIANA** signal may be an artifact of the data acquisition and analysis methods,

particularly concerning trial selection and averaging[3][5][6][7][8]. This guide synthesizes the available information from the original and subsequent studies to provide a comprehensive overview of the proposed methodology.

Core Principles of DIANA fMRI

The **DIANA** technique is based on a fast, single-slice gradient-echo imaging sequence combined with a line-scan acquisition strategy[2][4]. In this approach, a single line of k-space (the frequency domain representation of the image) is acquired repeatedly with very short repetition times (TR) following a stimulus. By repeating this process for all lines of k-space, a time series of images can be reconstructed with a temporal resolution equivalent to the TR[2].

Experimental Protocols

This section details the step-by-step protocol for conducting a **DIANA** fMRI experiment based on the original study and subsequent replication attempts.

Animal Preparation and Anesthesia

- **Animal Model:** The original study utilized adult male C57BL/6 mice[4].
- **Anesthesia:** The choice of anesthesia has been a point of variation.
 - **Original Study:** The anesthesia protocol was not explicitly detailed in the initial publication summaries.
 - **Replication Study (Kim et al.):** A constant infusion of anesthetic was used to minimize variations in anesthesia depth during the experiment[3].
- **Physiological Monitoring:** Throughout the experiment, it is crucial to monitor and maintain the animal's physiological stability, including respiration and body temperature.

MRI Data Acquisition

The **DIANA** sequence is a modified Spoiled Gradient Recalled Echo (SPGRE) sequence[9].

- **Scanner Setup:**

- Original Study: 9.4T Bruker BioSpec 94/30 scanner[4].
- Replication Study (Kim et al.): 15.2T scanner[3].
- Pulse Sequence: 2D shuffled line-scan gradient-echo sequence[5].
- Acquisition Parameters: The following table summarizes the key imaging parameters from the original study and a prominent replication attempt.

Parameter	Original Study (Toi et al., 2022)	Replication Study (Kim et al.)
Repetition Time (TR)	5 ms	5 ms
Echo Time (TE)	2 ms	2 ms
Flip Angle (FA)	4°	4°
Field of View (FOV)	16 x 12 mm ²	16 x 12 mm ²
Matrix Size	72 x 54	72 x 54
Spatial Resolution	0.22 x 0.22 mm (in-plane)	0.22 x 0.22 mm (in-plane)
Slice Thickness	1 mm	1 mm
Bandwidth	Not specified	50,000 Hz
RF Spoiling	Not specified	Applied
Dummy Scans	Not specified	Applied

- Data Acquisition Procedure:
 - A single coronal slice is typically targeted, encompassing the brain regions of interest (e.g., the primary somatosensory barrel field and thalamus)[4].
 - For each stimulus presentation, a time series of one line of k-space is acquired[2].
 - This is repeated for all 54 phase-encoding steps to construct a full k-space for each time point in the series[10].

Stimulation Paradigm

- Stimulus Type: Electrical stimulation of the whisker pad was used in the original mouse studies[3][4].
- Stimulus Parameters:
 - Pulse: Single-pulse current stimulation.
 - Strength: 0.5 mA.
 - Duration: 0.5 ms.
- Timing: The stimulus is delivered repeatedly, with the inter-stimulus interval (ISI) synchronized with the acquisition of the k-space lines. In the original study, the ISI was 200 ms, corresponding to the acquisition of 40 time points at a TR of 5 ms[4].
- Trial Structure: A single trial consists of acquiring all 54 k-space lines, which took 10.8 seconds in the original protocol. The original study reported using 40 trials per animal[4].

Data Analysis

The analysis of **DIANA** fMRI data is a critical and contentious step.

- Image Reconstruction: Reconstruct the time series of images from the acquired k-space data.
- Preprocessing:
 - Motion Correction: Apply 2D in-plane motion correction[11].
 - Detrending: Remove linear trends from the time series data.
- Region of Interest (ROI) Analysis:
 - Define ROIs in the expected areas of activation (e.g., contralateral primary somatosensory barrel field - S1BF) and control regions[5].
 - Extract the average time course from each ROI.

- Trial Averaging and Selection:
 - Controversy: The method of trial averaging and selection is a major point of controversy. Replication studies have suggested that the **DIANA**-like signal could only be observed when "cherry-picking" trials that conform to the expected response, a statistically circular approach[3][8].
 - The original authors suggested that averaging over earlier, "fresh" trials may yield better results[8].
- Statistical Analysis:
 - Compare the signal during the post-stimulation period to the pre-stimulation baseline.
 - Cross-correlation analysis with an expected **DIANA** response function can be used to generate activation maps[5].

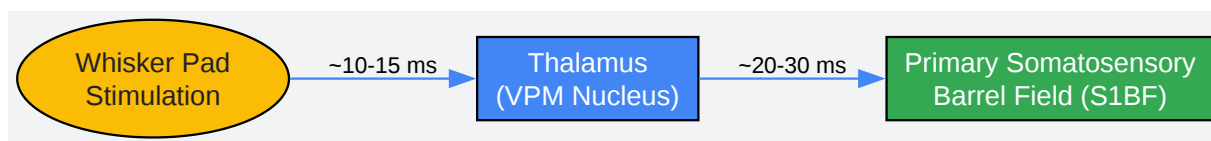
Data Presentation

The following table summarizes the key quantitative findings from the original **DIANA** fMRI study.

Metric	Reported Value	Brain Region
Temporal Resolution	5 ms	-
Spatial Resolution	0.22 mm (in-plane)	-
Peak Signal Change	~0.1 - 0.2%	Thalamus, S1BF
Response Latency (Thalamus)	~10 - 15 ms	Thalamus
Response Latency (S1BF)	~20 - 30 ms	S1BF

Visualizations

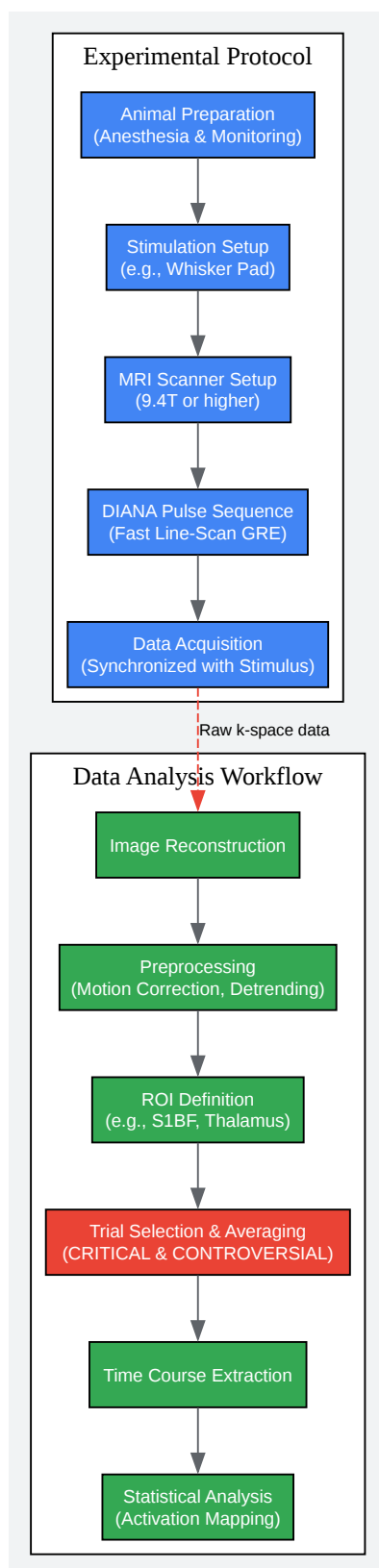
Proposed Thalamocortical Signaling Pathway in **DIANA** fMRI



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Caption: Proposed sequential activation in the thalamocortical pathway.

DIANA fMRI Experimental and Analysis Workflow



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Caption: Overview of the **DIANA** fMRI experimental and data analysis workflow.

Concluding Remarks for Drug Development Professionals

While the promise of directly imaging neuronal activity holds immense potential for understanding drug action on neural circuits with unprecedented temporal resolution, the controversy and eventual retraction of the original **DIANA** fMRI paper underscore the importance of rigorous validation and reproducibility in preclinical imaging. Should a reliable method for direct neuronal imaging emerge, it could revolutionize drug development by enabling rapid assessment of a compound's effects on neural signaling pathways, providing early and sensitive biomarkers of target engagement and pharmacodynamic effects. However, based on the current scientific consensus, the **DIANA** fMRI technique as originally described is not a validated method for such applications. Researchers in this field should proceed with caution and prioritize methodologies with established biophysical underpinnings and proven reproducibility.

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